molecular formula C23H34N4O4S B11166060 4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one

4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one

Cat. No.: B11166060
M. Wt: 462.6 g/mol
InChI Key: GCTDQGXGLWCWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of piperazine and piperidine rings, which are common structural motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine and Piperidine Rings: These rings are synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The piperazine and piperidine rings are then coupled with the pyrrolidin-2-one core through amide bond formation, often using coupling reagents like EDCI or HATU.

    Sulfonylation and Carbonylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one is unique due to its specific combination of piperazine, piperidine, and pyrrolidin-2-one rings, along with the sulfonyl and carbonyl functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H34N4O4S

Molecular Weight

462.6 g/mol

IUPAC Name

4-(4-ethylpiperazine-1-carbonyl)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C23H34N4O4S/c1-3-24-12-14-25(15-13-24)23(29)19-16-22(28)27(17-19)20-4-6-21(7-5-20)32(30,31)26-10-8-18(2)9-11-26/h4-7,18-19H,3,8-17H2,1-2H3

InChI Key

GCTDQGXGLWCWAV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C

Origin of Product

United States

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